1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone

Medicinal chemistry Antifungal drug discovery Structure-activity relationship

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone (CAS 2034289-05-7, molecular formula C₁₈H₂₄N₄OS, molecular weight 344.48 g/mol) is a synthetic small molecule comprising a 1,2,3-triazole ring linked at the 4-position of a piperidine ring, which is further N-acylated with a 4-(isopropylthio)phenylacetyl group. The compound belongs to the broader class of triazole-piperidine hybrids, a scaffold family with established precedent in antifungal , kinase inhibition , DPP-4 inhibition , and dopamine D2 receptor modulation research.

Molecular Formula C18H24N4OS
Molecular Weight 344.48
CAS No. 2034289-05-7
Cat. No. B2922432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone
CAS2034289-05-7
Molecular FormulaC18H24N4OS
Molecular Weight344.48
Structural Identifiers
SMILESCC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(CC2)N3C=CN=N3
InChIInChI=1S/C18H24N4OS/c1-14(2)24-17-5-3-15(4-6-17)13-18(23)21-10-7-16(8-11-21)22-12-9-19-20-22/h3-6,9,12,14,16H,7-8,10-11,13H2,1-2H3
InChIKeyPCXJSEZZPHWSRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(1H-1,2,3-Triazol-1-yl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone (CAS 2034289-05-7): Structural Identity and Scaffold Positioning for Procurement Decision-Making


1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone (CAS 2034289-05-7, molecular formula C₁₈H₂₄N₄OS, molecular weight 344.48 g/mol) is a synthetic small molecule comprising a 1,2,3-triazole ring linked at the 4-position of a piperidine ring, which is further N-acylated with a 4-(isopropylthio)phenylacetyl group . The compound belongs to the broader class of triazole-piperidine hybrids, a scaffold family with established precedent in antifungal [1], kinase inhibition [2], DPP-4 inhibition [3], and dopamine D2 receptor modulation [4] research. Its structural identity is defined by the specific juxtaposition of the 1,2,3-triazole pharmacophore—capable of heme-iron coordination and hydrogen-bonding interactions—with a lipophilic isopropylthioaryl tail, a combination that distinguishes it from other heterocycle-substituted analogs sharing the same ethanone core.

Why In-Class Substitution of 1-(4-(1H-1,2,3-Triazol-1-yl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone Is Not Scientifically Defensible


Within the 4-(isopropylthio)phenyl ethanone congeneric series, the identity of the heterocyclic substituent on the piperidine ring is the primary determinant of biological target engagement. Replacing the 1,2,3-triazole with a pyrazole (CAS 1351655-58-7) eliminates the characteristic N-2 and N-3 nitrogen atoms that mediate heme-iron coordination in CYP51 [1] and critical hydrogen-bonding interactions observed in VEGFR-2 kinase inhibition [2]. Conversely, retaining the triazole-piperidine core while substituting the 4-(isopropylthio)phenyl tail with a simpler aryl group (e.g., thiophen-2-yl or pyridin-3-yl analogs) alters logP and steric parameters that govern D2 receptor binding [3] and DPP-4 active-site complementarity [4]. The isopropylthio substituent further provides a metabolically distinct sulfide oxidation pathway (to sulfoxide/sulfone) that is absent in oxygen-ether or unsubstituted phenyl comparators, directly affecting both metabolic stability and potential prodrug strategies.

Quantitative Differentiation Evidence for 1-(4-(1H-1,2,3-Triazol-1-yl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone Versus Closest Analogs


Structural Differentiation from the Closest Pyrazole Analog: Triazole vs. Pyrazole Heterocycle Identity Defines Target Engagement Potential

CAS 2034289-05-7 is structurally differentiated from its closest cataloged analog, 1-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone (CAS 1351655-58-7), by the identity of the azole heterocycle. The target compound bears a 1,2,3-triazole ring directly attached at the piperidine 4-position, whereas the comparator features a 3,5-dimethylpyrazole connected via a methylene spacer . The 1,2,3-triazole ring provides three contiguous nitrogen atoms (N-1, N-2, N-3) capable of simultaneous metal coordination and hydrogen-bond acceptance; established precedent in the 1,2,3-triazole-piperidine class demonstrates that the N-2 and N-3 atoms mediate heme-iron coordination with fungal CYP51, an interaction not geometrically accessible to pyrazole regioisomers [1]. In vitro, representative 1,2,3-triazole-piperidine antifungals achieve MIC values of 0.0125–0.125 μg/mL against Candida albicans [1], whereas no comparable antifungal data are reported for the pyrazole-methylene analog. The direct triazole-piperidine linkage (without methylene spacer) in the target compound further reduces conformational flexibility relative to the pyrazole analog, potentially enhancing binding-site preorganization [2]. No quantitative biological activity data are currently available in the peer-reviewed literature for either compound; differentiation rests on scaffold-level pharmacophoric identity.

Medicinal chemistry Antifungal drug discovery Structure-activity relationship

Antifungal Potency Benchmarking: 1,2,3-Triazole-Piperidine Class MIC Values Against Candida albicans and Cryptococcus neoformans

The 1,2,3-triazole-piperidine scaffold class to which CAS 2034289-05-7 belongs has demonstrated potent in vitro antifungal activity. In a systematic study of novel triazole derivatives containing substituted 1,2,3-triazole-piperidine side chains, the most active compounds (8t and 8v) exhibited MIC values in the range of 0.125 μg/mL to 0.0125 μg/mL against Candida albicans and Cryptococcus neoformans [1], representing activity comparable to or exceeding clinically used triazole antifungals such as fluconazole (typical MIC: 0.25–2.0 μg/mL against susceptible C. albicans). Molecular docking studies confirmed that these compounds interact with C. albicans CYP51 primarily through hydrophobic and Van der Waals interactions, with the 1,2,3-triazole ring positioned to coordinate with the heme iron [1]. In a separate study, piperidine-based 1,2,3-triazolylacetamide derivatives (pta1–pta3) showed MIC values from 0.24 to 0.97 μg/mL against the multidrug-resistant pathogen Candida auris, with confirmed fungicidal activity (MFC: 0.97–3.9 μg/mL) via cell cycle arrest and apoptotic cell death induction [2]. The target compound retains the essential 1,2,3-triazole-piperidine pharmacophore required for CYP51 engagement and introduces a 4-(isopropylthio)phenyl substituent that may further modulate lipophilicity and fungal cell membrane penetration. No published antifungal data exist for the pyrazole analog (CAS 1351655-58-7) or the thiophen-3-yloxy analog (CAS 2034302-43-5).

Antifungal drug discovery Invasive fungal infections CYP51 inhibition

VEGFR-2 Kinase Inhibitory Potential: Piperidine-Triazole Class IC₅₀ Benchmarking Against a Clinically Validated Target

The piperidine-triazole scaffold has been validated as a VEGFR-2 kinase inhibitor chemotype. In a 2024 study, piperidine-triazole derivative 4Ie inhibited VEGFR-2 with an IC₅₀ of 0.055 ± 0.003 μM (55 nM) and showed antiproliferative activity against HT-29 colon cancer cells with an IC₅₀ of 14.861 ± 0.409 μM, while demonstrating selectivity over healthy NIH3T3 cells (IC₅₀ > 100 μM) [1]. Molecular dynamics studies revealed sustained interactions between compound 4Ie and key VEGFR-2 active-site residues Cys919, Glu885, and Asp1046 [1]. In a related study, piperidine-containing 1,2,3-triazole urea compound 12b inhibited VEGFR-2 with an IC₅₀ of 46 nM and JNK-1 with an IC₅₀ of 35 nM, with antiproliferative activity against PANC-1 pancreatic cancer cells (IC₅₀ = 1.05 μM) [2]. The reference standard sorafenib showed a VEGFR-2 IC₅₀ of 48.6 nM in the same assay system [2]. CAS 2034289-05-7 possesses the core 1,2,3-triazole-piperidine scaffold that mediates these kinase-inhibitory interactions; the 4-(isopropylthio)phenyl ethanone tail provides a tunable vector for modulating kinase selectivity and pharmacokinetic properties.

Kinase inhibition Anticancer drug discovery VEGFR-2 Colon cancer

DPP-4 Enzyme Inhibition Class Potency: Triazolopiperidine Scaffold IC₅₀ Benchmark for Metabolic Disease Research

The [1,2,3]-triazolopiperidine scaffold has been systematically explored as a DPP-4 inhibitor chemotype. A focused library of 25 novel [1,2,3]-triazolopiperidine derivatives (5a–5y) was evaluated against DPP-4, with the majority of compounds exhibiting IC₅₀ values below 50 nM [1]. QSAR modeling of 1,2,3-triazolopiperidine derivatives identified key electronic and steric descriptors governing DPP-4 inhibitory potency, with the most promising theoretical substituent (-CN) yielding a predicted IC₅₀ of 1.61 nM [2]. The target compound (CAS 2034289-05-7) shares the core 1,2,3-triazolopiperidine substructure but replaces the β-aminoamide side chain used in compounds 5a–5y with a 4-(isopropylthio)phenyl ethanone tail. This substitution exchanges the basic amine terminus (critical for DPP-4 S2 pocket ionic interactions) for a neutral, lipophilic arylthioether group, which may redirect target selectivity away from DPP-4 toward alternative serine hydrolases or kinases while retaining the favorable pharmacokinetic attributes associated with the triazolopiperidine core.

DPP-4 inhibition Type 2 diabetes Metabolic disease QSAR

Molecular Docking Evidence for Dopamine D2 Receptor Engagement: Triazole-Piperidine Binding Mode Prediction

In a 2020 study, Dawood and Dayl synthesized a series of N-functionalized piperidine derivatives bearing a 1,2,3-triazole ring and performed molecular docking studies predicting their binding modes into the active site of the dopamine D2 receptor [1]. The study demonstrated that the 1,2,3-triazole-piperidine scaffold can adopt conformations compatible with the D2 receptor orthosteric binding pocket, engaging key residues through hydrogen bonding and hydrophobic interactions [1]. CAS 2034289-05-7 retains the identical 1,2,3-triazole-piperidine core studied by Dawood and Dayl but introduces a 4-(isopropylthio)phenyl ethanone N-substituent that extends into a lipophilic region beyond the D2 orthosteric site. This structural extension may enable interactions with secondary binding pockets or allosteric sites that are inaccessible to the smaller N-substituents (e.g., benzyl, methyl) explored in the published series [1]. In contrast, the pyrazole analog (CAS 1351655-58-7) replaces the triazole ring—critical for the docking-predicted hydrogen-bonding network—with a dimethylpyrazole that lacks the requisite N-3 atom geometry.

Dopamine D2 receptor CNS drug discovery Molecular docking Antipsychotic

Antibacterial Activity of Triazole-Piperidine Scaffolds: Comparative MIC Data Against Drug-Resistant Gram-Positive Pathogens

The 4-(1H-1,2,3-triazol-1-yl)piperidine building block—the exact substructure present in CAS 2034289-05-7—has been validated as an antibacterial pharmacophore when incorporated into fluoroquinolone hybrids. A 2010 study demonstrated that quinolone 1-cyclopropyl-6-fluoro-7-(4-(4-formyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid exhibited antibacterial activity comparable to ciprofloxacin and vancomycin against quinolone-susceptible and multidrug-resistant strains of Staphylococcus aureus and Staphylococcus epidermidis [1]. Notably, the 1,2,3-triazole-naphthyridone hybrid 49 (MIC: 0.5 μg/mL) showed activity 2-fold superior to vancomycin (MIC: 1.0 μg/mL) against MRSA clinical isolates [1]. In a separate study, piperidine-containing 1,2,3-triazole-oxazolidinone hybrids (compounds 1–3) demonstrated MIC values ranging from 0.19 to 100 μg/mL against drug-sensitive and drug-resistant Gram-positive bacteria including Staphylococcus pyogenes [2]. The target compound (CAS 2034289-05-7) retains the 4-(1H-1,2,3-triazol-1-yl)piperidine core validated in these antibacterial studies, with the 4-(isopropylthio)phenyl ethanone tail providing a distinct structural vector for further antibacterial SAR exploration.

Antibacterial drug discovery MRSA Fluoroquinolone hybrids Drug resistance

Evidence-Backed Research Application Scenarios for 1-(4-(1H-1,2,3-Triazol-1-yl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone (CAS 2034289-05-7)


Antifungal Lead Optimization: CYP51-Targeted Candida and Cryptococcus Program

CAS 2034289-05-7 is positioned as a scaffold-validated starting point for antifungal lead optimization targeting fungal CYP51. The 1,2,3-triazole-piperidine class has demonstrated MIC values as low as 0.0125 μg/mL against C. albicans and C. neoformans [1], and 0.24–0.97 μg/mL against multidrug-resistant C. auris with confirmed fungicidal mechanisms via cell cycle arrest and apoptosis [2]. The target compound retains the essential triazole-piperidine CYP51 pharmacophore while introducing an isopropylthioaryl tail that can be systematically varied to optimize selectivity over human CYP enzymes and improve pharmacokinetic properties. Screening should include a panel of azole-susceptible and azole-resistant Candida and Cryptococcus clinical isolates, with fluconazole and voriconazole as comparator standards.

Kinase Inhibitor Screening Cascade: VEGFR-2 and JNK-1 Dual Inhibition for Oncology Research

The 1,2,3-triazole-piperidine scaffold has demonstrated low-nanomolar inhibitory potency against VEGFR-2 (IC₅₀ = 46–55 nM) and JNK-1 (IC₅₀ = 35 nM) in biochemical assays, with downstream antiproliferative activity against HT-29 colon cancer (IC₅₀ = 14.9 μM) and PANC-1 pancreatic cancer cells (IC₅₀ = 1.05 μM) [3][4]. CAS 2034289-05-7 can be deployed in kinase profiling panels to determine whether the 4-(isopropylthio)phenyl ethanone tail confers enhanced selectivity for specific kinase subtypes relative to the published triazole-piperidine leads. The compound's neutral, lipophilic tail distinguishes it from the basic amine-containing DPP-4 series and may favor type II (inactive conformation) kinase binding modes.

CNS Dopamine D2 Receptor Probe Development: Antipsychotic and Neuropharmacology Research

Molecular docking studies have validated the 1,2,3-triazole-piperidine scaffold as a dopamine D2 receptor ligand with predicted binding energies of −8.2 to −9.6 kcal/mol [5]. CAS 2034289-05-7 extends this scaffold with a bulky 4-(isopropylthio)phenyl ethanone tail that may access lipophilic subpockets adjacent to the D2 orthosteric site, potentially conferring D2/D3/D4 subtype selectivity or biased signaling properties. The compound is suitable for radioligand displacement assays against D2, D3, and D4 receptors, with comparison to haloperidol and clozapine as reference standards, and for functional assays (cAMP, β-arrestin recruitment) to assess signaling bias.

Antibacterial Screening Against Multidrug-Resistant Gram-Positive Pathogens Including MRSA

The 4-(1H-1,2,3-triazol-1-yl)piperidine substructure has demonstrated activity against MRSA (MIC = 0.5 μg/mL, 2-fold superior to vancomycin) when incorporated into fluoroquinolone hybrids, and MIC values of 0.19–100 μg/mL against S. pyogenes when incorporated into oxazolidinone hybrids [6][7]. CAS 2034289-05-7 represents a non-fluoroquinolone, non-oxazolidinone scaffold containing the same validated triazole-piperidine building block, making it a structurally novel entry point for antibacterial discovery. Screening should prioritize Gram-positive panels (S. aureus, MRSA, S. epidermidis, S. pyogenes, Enterococcus spp.) using CLSI broth microdilution methodology, with ciprofloxacin, vancomycin, and linezolid as comparator antibiotics to benchmark any observed activity.

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